10-Chlorodibenzo[b,e]thiepin-11(6H)-one
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Overview
Description
10-Chlorodibenzo[b,e]thiepin-11(6H)-one is a chemical compound with the molecular formula C14H9ClOS. Its molecular weight is 260.74 . It is a versatile compound with immense potential in scientific research.
Molecular Structure Analysis
The molecular structure of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one consists of a dibenzothiepin core with a chlorine atom at the 10-position . The structure can be represented by the SMILES notation: O=C1C2=CC=CC=C2SCC3=CC=CC(Cl)=C13 .Scientific Research Applications
These applications highlight the versatility and potential impact of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one across diverse scientific domains. Further research will uncover additional uses and refine our understanding of its properties . If you’d like more details on any specific application, feel free to ask!
Mechanism of Action
Target of Action
It is suggested that the compound may exhibit potent anticholinergic action .
Mode of Action
The exact mode of action of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one is not clearly defined. It is suggested that the compound may interact with its targets to induce changes in the body. For instance, it has been observed to exhibit potent anticholinergic action in oxotremorine induced tremor, isolated ileum, and the 3H-quinuclidinyl benzilate binding test .
Result of Action
It is suggested that the compound may exhibit potent anticholinergic action, which could potentially influence various physiological processes .
properties
IUPAC Name |
10-chloro-6H-benzo[c][1]benzothiepin-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYLWWAESIFOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)C3=CC=CC=C3S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chlorodibenzo[b,e]thiepin-11(6H)-one |
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